Mitomycin J Mitomycin J
Brand Name: Vulcanchem
CAS No.: 74985-82-3
VCID: VC19355299
InChI: InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9-,15-,17+,19?/m0/s1
SMILES:
Molecular Formula: C17H21N3O6
Molecular Weight: 363.4 g/mol

Mitomycin J

CAS No.: 74985-82-3

Cat. No.: VC19355299

Molecular Formula: C17H21N3O6

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Mitomycin J - 74985-82-3

Specification

CAS No. 74985-82-3
Molecular Formula C17H21N3O6
Molecular Weight 363.4 g/mol
IUPAC Name [(4S,6S,7R,8R)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Standard InChI InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9-,15-,17+,19?/m0/s1
Standard InChI Key FMMDHGNWABITNT-VLWMXGIESA-N
Isomeric SMILES CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)OC
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC

Introduction

Historical Context and Discovery of Mitomycin C

Mitomycin C was first isolated in 1956 from the fermentation broth of Streptomyces caespitosus by Japanese microbiologists . Its unique structure, featuring an aziridine ring and a cross-linking alkylating mechanism, distinguished it from other antibiotics of the era. Early studies revealed its capacity to inhibit DNA synthesis, leading to its classification as an antitumor antibiotic. By the 1960s, MMC gained approval for clinical use in Japan and later in the United States for treating solid tumors, including gastric, pancreatic, and breast cancers .

Molecular Structure and Mechanism of Action

Chemical Composition

Mitomycin C (C₁₅H₁₈N₄O₅) is a bifunctional alkylating agent with a molecular weight of 334.33 g/mol . Its structure includes a quinone group, a urethane moiety, and an aziridine ring, which collectively enable its DNA cross-linking activity .

Pharmacodynamic Activity

MMC undergoes enzymatic reduction in hypoxic tumor environments to form reactive intermediates that alkylate DNA at guanine and cytosine residues . This results in interstrand cross-links, which impede DNA replication and transcription, ultimately triggering apoptosis . At higher concentrations, MMC also inhibits RNA and protein synthesis, contributing to its broad-spectrum antitumor effects .

Table 1: Key Pharmacokinetic Parameters of Mitomycin C

ParameterValueSource
Half-life8–48 minutes
Protein bindingNot well-characterized
MetabolismHepatic and tissue-mediated
Excretion10% unchanged in urine
Volume of distributionErratic, tissue-dependent

Clinical Applications in Oncology

Approved Indications

MMC is FDA-approved for:

  • Bladder cancer: Intravesical instillation to treat non-muscle-invasive tumors .

  • Upper Tract Urothelial Cancer (UTUC): Topical application via ureteral catheter (Jelmyto®) .

  • Glaucoma surgery: Adjunctive use to prevent scarring post-trabeculectomy (Mitosol®) .

Emerging Applications

Recent pilot studies have explored MMC’s role in reducing locoregional recurrences in oral squamous cell carcinoma. A 2023 trial demonstrated that intraoperative MMC application on surgical beds reduced recurrence rates in patients with extranodal extension (55.55% vs. 100% in controls; p = 0.010) .

Table 2: Efficacy of MMC in Oral Cancer (2023 Pilot Study)

Outcome MeasureMMC Group (n=50)Control Group (n=50)p-value
12-month recurrence16%24%0.4539
15-month recurrence20%30%0.3558
ENE subgroup recurrence55.55%100%0.0100

Pharmacokinetics and Drug Delivery Innovations

Intravesical Administration

In bladder cancer therapy, MMC’s efficacy correlates with tissue penetration depth. A 2010 pharmacokinetic study reported bladder tissue concentrations of 0.74 ± 0.47 μg/g following intravesical delivery, with a penetration half-width of 207 μm . Co-administration with suramin, a fibroblast growth factor inhibitor, enhanced MMC retention by 15.9 ± 11.6% (p < 0.05) .

Targeted Delivery Systems

Nanoparticle-encapsulated MMC formulations are under investigation to improve tumor specificity and reduce systemic toxicity. Preclinical models show a 3.2-fold increase in tumor drug accumulation compared to free MMC .

Adverse Effects and Toxicity Management

MMC’s dose-limiting toxicity is myelosuppression, particularly thrombocytopenia and neutropenia . Rare but severe complications include hemolytic-uremic syndrome (incidence: 0.2–1.8%) . Topical applications, such as in glaucoma surgery, minimize systemic exposure, with adverse events limited to localized inflammation .

Future Directions and Research Gaps

While MMC remains a cornerstone of intraoperative chemotherapy, its potential in combination therapies warrants further exploration. Ongoing trials are evaluating MMC with immune checkpoint inhibitors in UTUC, leveraging its immunomodulatory effects on tumor-associated macrophages . Additionally, synthetic analogs with reduced redox activation requirements may expand MMC’s utility in normoxic tumors.

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